molecular formula C9H17NO2S B13083363 4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid

4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13083363
M. Wt: 203.30 g/mol
InChI Key: HAPLKAPMVOZWFQ-UHFFFAOYSA-N
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Description

Isonipecotic acid is a heterocyclic compound with the chemical formula C6H11NO2. It consists of a piperidine ring with a carboxylic acid moiety in the iso position, making it an isomer of piperidinecarboxylic acid . The compound’s structure is shown below:

Isonipecotic acid(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)\text{Isonipecotic acid} \quad \text{(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)} Isonipecotic acid(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)

!Isonipecotic acid

Preparation Methods

Synthetic Routes:: Isonipecotic acid can be synthesized through various routes. One common method involves the reaction of piperidine with chloroacetic acid or its derivatives. The carboxylic acid group is introduced during this process.

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial-scale production are not widely available.

Chemical Reactions Analysis

Reactions:: Isonipecotic acid can participate in several chemical reactions, including:

    Oxidation: Oxidation of the sulfanyl (sulfur) group.

    Reduction: Reduction of the carboxylic acid group.

    Substitution: Substitution reactions at the piperidine nitrogen or carboxylic acid carbon.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isonipecotic acid finds applications in:

    Neuroscience: As a GABA receptor partial agonist, it affects neurotransmission.

    Medicine: Its sedative properties make it relevant for therapeutic use.

    Chemical Research: It serves as a building block for other compounds.

Mechanism of Action

Isonipecotic acid’s mechanism of action involves binding to GABAA receptors, modulating inhibitory neurotransmission. It may enhance the effects of GABA, leading to sedation.

Comparison with Similar Compounds

Isonipecotic acid’s uniqueness lies in its piperidine ring and carboxylic acid combination. Similar compounds include piperidinecarboxylic acid and related derivatives.

Remember that safety precautions should be taken when handling isonipecotic acid, as it is considered hazardous . Always consult reliable sources and experts for specific applications and safety guidelines.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

4-propan-2-ylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO2S/c1-7(2)13-9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

HAPLKAPMVOZWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CCNCC1)C(=O)O

Origin of Product

United States

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